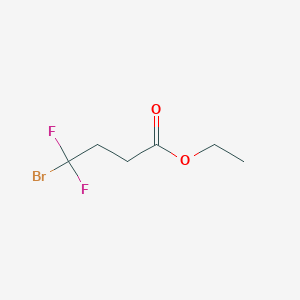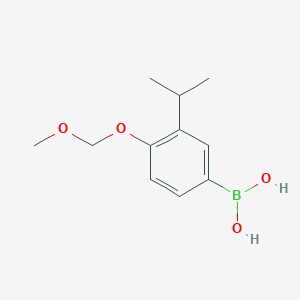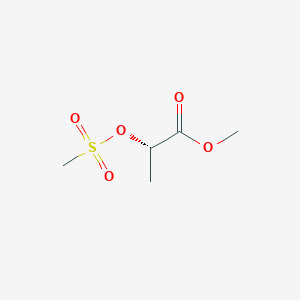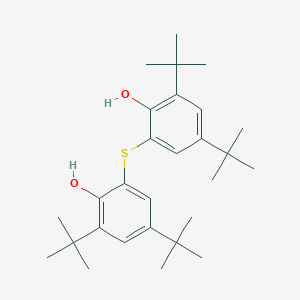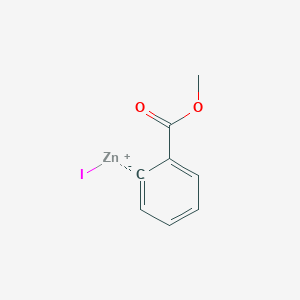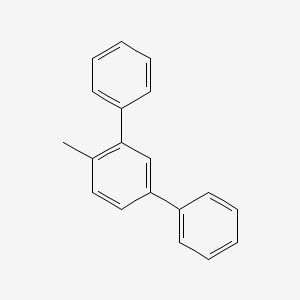
1-methyl-2,4-diphenylbenzene
描述
1-Methyl-2,4-diphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group at the 1-position and two phenyl groups at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
作用机制
Target of Action
It’s known that this compound is an important organic intermediate often used in organic synthesis reactions . It can also serve as a precursor for the synthesis of optical materials, liquid crystal materials, and coordination chemistry reagents .
Mode of Action
It’s known that this compound can be synthesized through chemical reactions involving aromatic compounds . The compound’s interaction with its targets would depend on the specific synthesis or reaction it’s involved in.
Biochemical Pathways
Given its role as an organic intermediate and a precursor in various syntheses, it’s likely that it participates in a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It’s known that the compound is a liquid , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 4’-Methyl-1,1’:3’,1’'-terphenyl’s action would depend on the specific context of its use. As an organic intermediate and a precursor in various syntheses, its effects would likely be seen in the successful production of the desired end products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-1,1’:3’,1’'-terphenyl. For instance, it’s soluble in some organic solvents like ethanol and dimethylbenzene Therefore, the presence and concentration of these solvents could potentially affect the compound’s action
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,4-diphenylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactions. One common approach involves the alkylation of benzene with 1-chloro-2,4-diphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
化学反应分析
Types of Reactions: 1-Methyl-2,4-diphenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the aromatic ring.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the phenyl groups or other substituents on the benzene ring.
Common Reagents and Conditions:
Nitration: HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while oxidation can produce carboxylic acids.
科学研究应用
1-Methyl-2,4-diphenylbenzene has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
1-Methyl-2,4-diphenylbenzene can be compared with other similar compounds such as:
Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups. They share similar aromatic properties but differ in the substitution pattern.
Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon. It lacks the additional methyl group present in this compound.
Triphenylmethane: This compound has three phenyl groups attached to a central carbon atom. It is more complex and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
1-methyl-2,4-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCPQRFOFSEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)
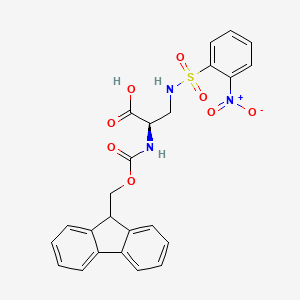
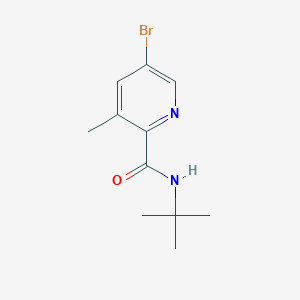
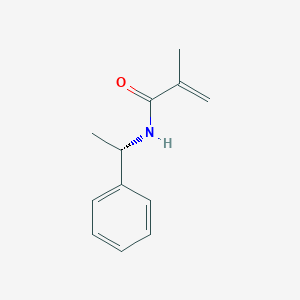
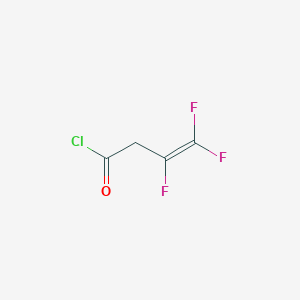
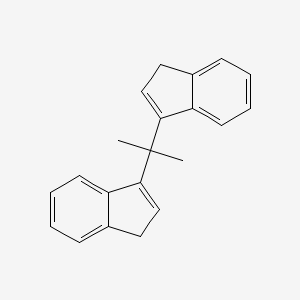

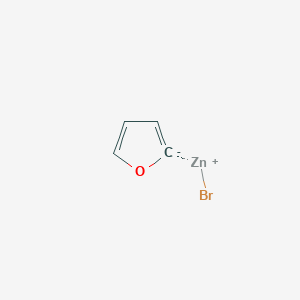
![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)
